Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound features a unique structural framework that incorporates a piperidine moiety, a triazole ring, and a phenyl group substituted with a pyridine ring. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through multi-step chemical reactions, typically involving the formation of the triazole ring followed by the attachment of the piperidine and esterification processes. The synthesis methods are well-documented in various chemical literature, showcasing its relevance in drug discovery and development.
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate is classified under:
This classification highlights its potential use in therapeutic applications.
The synthesis of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate typically involves several key steps:
These steps may vary slightly depending on specific reactants and conditions used, but they form the backbone of the synthetic strategy employed.
The molecular structure of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can be described by its molecular formula and weight:
Property | Data |
---|---|
Molecular Formula | C18H23N5O4 |
Molecular Weight | 373.4 g/mol |
IUPAC Name | ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate |
InChI Key | LQIMRXIZFYDVCD-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)N1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)C |
The structure features a piperidine ring connected to a triazole moiety which is further substituted with a phenyl and pyridine group, indicating potential interactions with biological targets due to its complex geometry .
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate can participate in various chemical reactions:
The versatility in chemical reactivity allows for further functionalization of this compound for specific applications .
The mechanism of action for ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate involves several pathways:
These mechanisms suggest potential therapeutic effects against diseases characterized by inflammation and apoptosis dysregulation .
The physical and chemical properties of ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents like DMSO |
Stability | Stable under standard laboratory conditions |
These properties are essential for understanding its behavior in various environments and applications.
Ethyl 4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-amido]piperidine-1-carboxylate has potential applications in:
CAS No.: 16234-96-1
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 55337-75-2